
Ioglycamic Acid
Overview
Description
Ioglycamic acid, also known by its trade name Biligram, is a pharmaceutical compound primarily used as an iodinated contrast medium for X-ray imaging of the gall bladder . It is a complex organic molecule with the chemical formula C18H10I6N2O7 and a molar mass of 1127.712 g/mol . This compound is notable for its high iodine content, which enhances its radiopacity, making it useful in medical imaging.
Preparation Methods
Ioglycamic acid can be synthesized through a series of chemical reactions involving iodinated aromatic compounds. The synthetic route typically involves the reaction of 3-carboxy-2,4,6-triiodophenyl isocyanate with 2-(methoxyacetamido)-3,5,7-triiodobenzoic acid . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure the correct formation of the compound. Industrial production methods may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity.
Chemical Reactions Analysis
Ioglycamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the iodine atoms, potentially leading to deiodinated derivatives.
Substitution: The aromatic rings in this compound can undergo substitution reactions, where iodine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Iopanoic acid is a substance with applications in several scientific fields, particularly concerning thyroid hormone regulation and X-ray contrast imaging. It is also known as Telepaque .
Thyroid Hormone Regulation
Iopanoic acid impacts thyroid hormone levels and related gene expression . Research indicates that iopanoic acid inhibits the expression of iodotyronine deiodinases (DIOs) . DIOs are enzymes that activate or inactivate thyroid hormones via deiodination . Specifically, iopanoic acid can inhibit DIO1 and DIO2 .
Administration of iopanoic acid results in decreased conversion of thyroxine (T4) to triiodothyronine (T3), the active form of the hormone . By inhibiting deiodinase, iopanoic acid reduces T3 concentrations . Studies have shown that iopanoic acid-induced reduction in T3 levels can increase growth hormone (GH) responsiveness . Iopanoic acid also affects the levels of thyroid-stimulating hormone β (tshβ) .
Animal Studies
Animal models, such as Japanese medaka and Xenopus laevis, have been used to study the effects of iopanoic acid on thyroid hormone disruption . In Japanese medaka, iopanoic acid exposure suppressed the expression of tshβ, dio1, and dio2, while increasing T4 and T3 levels . This exposure also inhibited swim bladder inflation, which led to reduced swimming performance . Studies in Xenopus laevis showed that iopanoic acid caused thyroid-related biochemical profiles consistent with hyperthyroxinemia, resulting in delayed metamorphosis and reduced growth .
Mechanism of Action
The mechanism of action of ioglycamic acid involves its high iodine content, which enhances its radiopacity. When administered, the compound is selectively taken up by the gall bladder and biliary tract, allowing for clear imaging during X-ray procedures . The molecular targets include the biliary ducts and gall bladder, where the compound accumulates, providing contrast against surrounding tissues .
Comparison with Similar Compounds
Ioglycamic acid can be compared with other iodinated contrast agents such as meglumine iotroxate and meglumine iodoxamate . These compounds share similar uses in medical imaging but differ in their chemical structures and specific applications. This compound is unique due to its specific iodine arrangement and its effectiveness in gall bladder imaging .
Similar Compounds
These compounds are also used as contrast agents but may vary in their pharmacokinetics, imaging clarity, and side effect profiles .
Biological Activity
Ioglycamic Acid, a compound with significant biological implications, has been the subject of various studies focusing on its pharmacological properties and therapeutic potential. This article synthesizes findings from diverse research sources, highlighting its biological activity, mechanisms of action, and clinical applications.
Overview of this compound
This compound is a synthetic compound primarily known for its role as an iodinated cholecystographic agent. Its primary function involves the inhibition of deiodinase enzymes, which are crucial in thyroid hormone metabolism. The compound's ability to modulate thyroid hormone levels has made it a candidate for managing conditions related to hyperthyroidism.
The biological activity of this compound is largely attributed to its interaction with iodothyronine deiodinases (DIOs). These enzymes convert thyroxine (T4) into triiodothyronine (T3), the more active form of thyroid hormone. By inhibiting these enzymes, this compound effectively reduces the conversion of T4 to T3, thereby controlling hyperthyroid states.
Key Mechanisms:
- Inhibition of Deiodinases : this compound acts as a potent inhibitor of 5'-deiodinase, leading to decreased T3 levels in peripheral tissues .
- Restoration of Euthyroidism : In clinical settings, it has been shown to restore euthyroid status rapidly in patients with amiodarone-induced thyrotoxicosis (AIT) and other forms of hyperthyroidism .
Clinical Applications
This compound has been utilized in various clinical scenarios, particularly in managing thyroid-related disorders:
- Amiodarone-Induced Thyrotoxicosis : A study involving seven patients demonstrated that a short course of this compound effectively controlled hyperthyroidism, allowing for safe thyroidectomy procedures .
- Thyrotropin-Secreting Pituitary Adenomas : It has also been used perioperatively in patients with thyrotropinomas to achieve rapid euthyroidism .
Case Studies
Research Findings
Recent research has focused on understanding the broader implications of this compound's biological activity:
- Thyroid Hormone Regulation : Inhibition of DIOs by this compound leads to altered metabolic pathways involving thyroid hormones, impacting growth and development in model organisms like Xenopus laevis .
- Potential for Ecological Risk Assessment : The effects observed in laboratory models suggest that further studies are needed to assess the ecological implications of thyroid hormone modulation by compounds like this compound .
Properties
CAS No. |
2618-25-9 |
---|---|
Molecular Formula |
C18H10I6N2O7 |
Molecular Weight |
1127.7 g/mol |
IUPAC Name |
3-[[2-[2-(3-carboxy-2,4,6-triiodoanilino)-2-oxoethoxy]acetyl]amino]-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C18H10I6N2O7/c19-5-1-7(21)15(13(23)11(5)17(29)30)25-9(27)3-33-4-10(28)26-16-8(22)2-6(20)12(14(16)24)18(31)32/h1-2H,3-4H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32) |
InChI Key |
FZDZULUFHNDEDJ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
Canonical SMILES |
C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I |
Appearance |
Solid powder |
Key on ui other cas no. |
2618-25-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Acid, Ioglycamic Bilivistan Ioglycamic Acid Ioglycamide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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